Kinase Inhibition Selectivity: Class-Level Advantage of Thieno[2,3-c]pyridine Scaffold Over Isomeric Thienopyridines
While direct head-to-head data for the target compound are absent, the thieno[2,3-c]pyridine scaffold to which it belongs demonstrates class-level differentiation from other thienopyridine isomers in kinase inhibition. In a GRK2 inhibitor optimization program, thieno[2,3-c]pyridine derivatives achieved potent enzymatic inhibition with IC50 values in the low micromolar range (representative compound IC50 = 2.8 µM), whereas the corresponding thieno[3,2-c]pyridine and thieno[2,3-b]pyridine isomers showed no detectable inhibition (>100 µM) under identical assay conditions [1]. This isomer-dependent activity is attributed to the distinct hinge-binding orientation of the [2,3-c] scaffold within the ATP-binding pocket of GRK2, as revealed by X-ray crystallography [1].
| Evidence Dimension | GRK2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Scaffold representative: 2.8 µM (thieno[2,3-c]pyridine derivative with simplified substituents; target compound not directly tested) |
| Comparator Or Baseline | Thieno[3,2-c]pyridine isomer: >100 µM; Thieno[2,3-b]pyridine isomer: >100 µM |
| Quantified Difference | >35-fold selectivity for [2,3-c] scaffold over isomeric scaffolds |
| Conditions | GRK2 enzymatic assay, ATP concentration at Km, pH 7.5, 25°C |
Why This Matters
Demonstrates that the [2,3-c] ring fusion is a prerequisite for GRK2 engagement; procurement of an incorrect isomer results in complete loss of target activity, making scaffold verification essential.
- [1] Balo, T.; Sapi, A.; Kiss, A.; Raimbaud, E.; Paysant, J.; Cattin, M.-E. Synthesis of thieno[2,3-c]pyridine derived GRK2 inhibitors. Monatsh. Chem. 2022, 153, 1301–1311. https://doi.org/10.1007/s00706-022-02999-9. View Source
